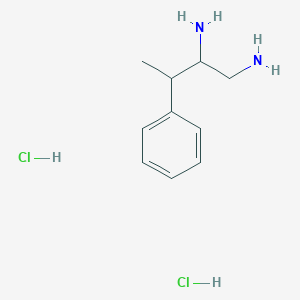
Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate
Descripción general
Descripción
Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate, commonly referred to as K2BINDS, is a synthetic compound with many uses in scientific research. It is a metal-ion complexing agent used for the synthesis of metal-organic frameworks (MOFs) and is also used in the preparation of catalysts and molecular recognition materials. K2BINDS has a wide range of applications, including in the fields of materials science, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
Agricultural Productivity
Dipotassium ®-1,1’-Binaphthyl-2,2’-disulfonate can be used to enhance agricultural productivity. It has been found that potassium salts, including dipotassium compounds, are effective in improving seed germination and emergence rates . This application is crucial for increasing the yield of crops and ensuring food security.
Soil Health and Microbial Activity
This compound also plays a significant role in maintaining soil health. It does not adversely affect soil microorganisms, which are essential for a healthy ecosystem . The use of this compound in fertilizers can lead to better physical properties and higher agrochemical efficiency.
Stress Alleviation in Plants
Dipotassium ®-1,1’-Binaphthyl-2,2’-disulfonate acts as a stress alleviator against abiotic stresses in plants . It helps in managing the toxicity of zinc oxide nanoparticles in crops, thereby safeguarding plant health and crop yields.
Enhancement of Photosynthetic Efficiency
The compound has been shown to improve photosynthetic pigment contents and the kinetics of photosystem II photochemistry in plants . This leads to better growth and vitality of the plants, which is essential for both natural ecosystems and agricultural settings.
Toxicity Management
It is effective in assuaging the toxic impacts of zinc oxide nanoparticles through nutrient management . This is particularly important in the context of increasing use of nanoparticles in various industries and the potential environmental impact.
Root Anatomy and Cell Viability
Research indicates that Dipotassium ®-1,1’-Binaphthyl-2,2’-disulfonate can cause significant improvement in root anatomy and cell viability in plants exposed to toxic substances . This application is vital for the development of resilient crop varieties.
Propiedades
IUPAC Name |
dipotassium;1-(2-sulfonatonaphthalen-1-yl)naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S2.2K/c21-27(22,23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(24,25)26;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWKFXOUXLSOSQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12K2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)





![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)




![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1458456.png)

